molecular formula C8H13NO2 B11767579 (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 791572-14-0

(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B11767579
CAS No.: 791572-14-0
M. Wt: 155.19 g/mol
InChI Key: KWRNCAUXSJOYQO-QYNIQEEDSA-N
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Description

(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves the condensation of specific precursors under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler structure with a single pyrrole ring.

    Cyclopentane: A simpler structure with a single cyclopentane ring.

    N-substituted Pyrroles: Compounds with various substituents on the pyrrole ring.

Uniqueness

(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

791572-14-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3S,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1

InChI Key

KWRNCAUXSJOYQO-QYNIQEEDSA-N

Isomeric SMILES

C1C[C@@H]2CN[C@@H]([C@@H]2C1)C(=O)O

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O

Origin of Product

United States

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